2-Methacryloyloxyethyl phosphorylcholine
Overview
Description
2-Methacryloyloxyethyl phosphorylcholine is a zwitterionic phosphorylcholine group-containing methacrylate monomer. It is designed to mimic the phospholipid polar groups found in cell membranes . This compound is known for its excellent resistance to nonspecific protein adsorption, cell adhesion, and blood coagulation . These properties make it highly valuable in various biomedical applications, particularly in the development of biocompatible surfaces and interfaces .
Mechanism of Action
Target of Action
2-Methacryloyloxyethyl phosphorylcholine (MPC) is a zwitterionic phosphorylcholine group-containing methacrylate monomer . It is designed to mimic the phospholipid polar groups contained within cell membranes . Therefore, its primary targets are the cell membranes themselves .
Mode of Action
MPC polymers are synthetic phospholipid polymers with zwitterionic phosphorylcholine (PC) head groups . These polymers can form cell-membrane-like structures on various material surfaces . This special surface structure has a unique capacity to prevent nonspecific protein adsorption (NPA), and thus biofouling by the adsorption of biomolecules, cells, and other biological entities .
Biochemical Pathways
The biochemical pathways affected by MPC are primarily related to protein adsorption and cell adhesion . By preventing nonspecific protein adsorption, MPC polymers can inhibit the initial steps of many biochemical pathways that would otherwise be triggered by the adsorption of proteins and other biomolecules .
Pharmacokinetics
Given its use in the construction of biocompatible surfaces and interfaces , it is likely that these properties would be highly dependent on the specific application and environment.
Result of Action
The primary result of MPC’s action is the prevention of nonspecific protein adsorption . This leads to a reduction in biofouling, which is the unwanted accumulation of biological material on a surface . This property makes MPC polymers excellent materials for the construction of biocompatible surfaces and interfaces with high antibiofouling performance .
Action Environment
The action of MPC is influenced by environmental factors such as temperature, pH, and the presence of other biological entities . Mpc polymers have shown an outstanding ability to prevent nonspecific protein adsorption in a wide range of environments, making them versatile materials for various applications .
Biochemical Analysis
Biochemical Properties
2-Methacryloyloxyethyl phosphorylcholine polymers are synthetic phospholipid polymers with zwitterionic phosphorylcholine head groups . These polymers can form cell-membrane-like structures on various material surfaces . This special surface structure has a unique capacity to prevent nonspecific protein adsorption (NPA), and thus biofouling by the adsorption of biomolecules, cells, and other biological entities .
Cellular Effects
This compound has bioinert properties due to the presence of a zwitterionic phosphorylcholine (PC) group in the side chain . It has excellent resistance to cell adhesion, blood coagulation, and non-specific protein adsorption . This property is useful in applications involving biological entities (e.g., proteins, other biomolecules, cells), biological samples (e.g., tear, saliva), contact with plasma and whole blood, and implantation in the body or other biological environments .
Molecular Mechanism
The molecular mechanism of this compound is primarily based on its ability to form cell-membrane-like structures on various material surfaces . This unique surface structure prevents nonspecific protein adsorption (NPA), and thus biofouling by the adsorption of biomolecules, cells, and other biological entities .
Temporal Effects in Laboratory Settings
It is known that the compound’s unique surface structure, which mimics cell membranes, can prevent nonspecific protein adsorption over extended periods .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methacryloyloxyethyl phosphorylcholine is synthesized through a series of polymerization techniques. The primary method involves the free radical polymerization of methacrylate monomers in the presence of a phosphorylcholine group . The reaction typically occurs in an aqueous medium, and various crosslinkers can be used to achieve the desired polymer network structures . The polymerization process can be controlled to produce hydrogels, coatings, or other polymeric forms .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale polymerization reactors. The process is optimized to ensure high yield and purity of the final product. The use of inhibitors such as 4-methylphenol is common to prevent premature polymerization during storage and handling . The final product is often purified through filtration and drying processes to remove any unreacted monomers and by-products .
Chemical Reactions Analysis
Types of Reactions
2-Methacryloyloxyethyl phosphorylcholine primarily undergoes polymerization reactions. It can also participate in copolymerization with other monomers to form various copolymers . The compound is relatively stable and does not readily undergo oxidation or reduction reactions under normal conditions .
Common Reagents and Conditions
The polymerization of this compound typically requires initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide . The reaction conditions often involve temperatures ranging from 50°C to 80°C and can be conducted in aqueous or organic solvents .
Major Products Formed
The primary products formed from the polymerization of this compound are hydrogels, coatings, and other polymeric materials. These products exhibit excellent biocompatibility and are used in various biomedical applications .
Scientific Research Applications
2-Methacryloyloxyethyl phosphorylcholine has a wide range of scientific research applications:
Comparison with Similar Compounds
2-Methacryloyloxyethyl phosphorylcholine is unique due to its zwitterionic phosphorylcholine group, which mimics the phospholipid polar groups in cell membranes . Similar compounds include:
2-Acryloyloxyethyl phosphorylcholine: An acrylic monomer with similar properties but different polymerization behavior.
Sulfobetaine methacrylate: Another zwitterionic monomer used for similar applications but with different chemical structures and properties.
Carboxybetaine methacrylate: A zwitterionic monomer with carboxyl groups, used for similar purposes but with distinct reactivity and properties.
These compounds share some similarities with this compound but differ in their specific chemical structures and polymerization behaviors, making each suitable for different applications.
Properties
IUPAC Name |
2-(2-methylprop-2-enoyloxy)ethyl 2-(trimethylazaniumyl)ethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22NO6P/c1-10(2)11(13)16-8-9-18-19(14,15)17-7-6-12(3,4)5/h1,6-9H2,2-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZRUEAFVQITHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOP(=O)([O-])OCC[N+](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22NO6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
67881-99-6 | |
Record name | Poly(MPC) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67881-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20936115 | |
Record name | 3,5,8-Trioxa-4-phosphaundec-10-en-1-aminium, 4-hydroxy-N,N,N,10-tetramethyl-9-oxo-, inner salt, 4-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20936115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67881-98-5 | |
Record name | 2-Methacryloyloxyethyl phosphorylcholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67881-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methacryloyloxyethyl phosphorylcholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067881985 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5,8-Trioxa-4-phosphaundec-10-en-1-aminium, 4-hydroxy-N,N,N,10-tetramethyl-9-oxo-, inner salt, 4-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20936115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Methacryloyloxyethyl)-2'-((trimethylammonium)ethyl)phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.643 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHACRYLOYLOXYETHYL PHOSPHORYLCHOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59RU860S8D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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